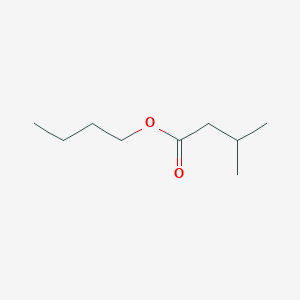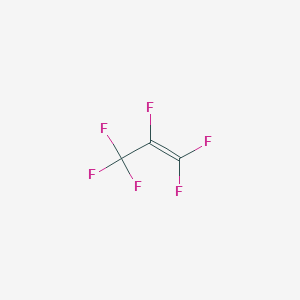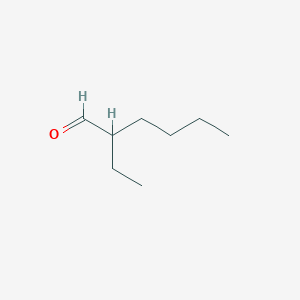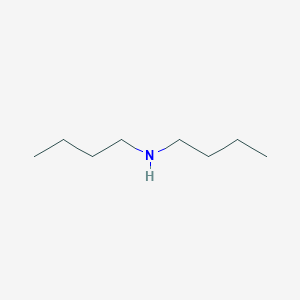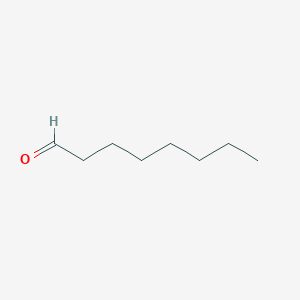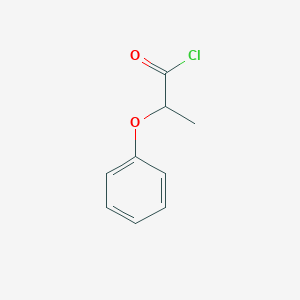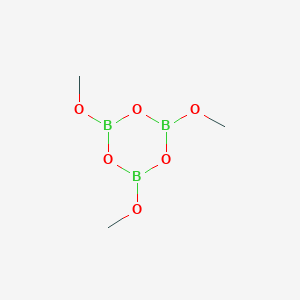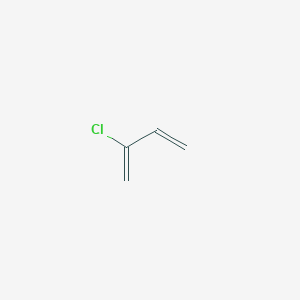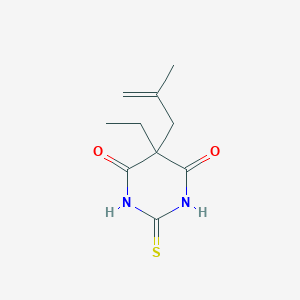
ペンタナトリウムDTPA
概要
説明
Pentasodium diethylenetriaminepentaacetate (PDTPA) is an organic compound composed of five sodium ions, two ethylenediamine molecules, and five acetate molecules. It is a chelating agent, meaning it binds with metal ions to form a complex. PDTPA is widely used for its ability to chelate metal ions, making it a valuable tool in scientific research and laboratory experiments.
科学的研究の応用
COVID-19後の嗅覚喪失の治療
ペンタナトリウムDTPAは、COVID-19後の嗅覚喪失(嗅覚消失)の治療において臨床試験で使用されてきました . この研究では、this compoundなどの局所的キレート剤を使用して遊離鼻腔内カルシウムカチオンを減少させることにより、COVID-19後の嗅覚喪失の患者における嗅覚機能の回復につながる可能性があることがわかりました .
金属イオンのキレート剤
This compoundは、主に金属イオンを錯体化および封鎖するためのキレート剤として使用されます . キレート剤として、DTPAは最大8本の結合を形成することにより金属イオンを包み込みます .
放射性物質の治療
This compoundは、プルトニウム、アメリシウム、その他のアクチノイドなどの放射性物質の治療に検討されています . 理論的には、これらの錯体は尿中への排泄がより起こりやすいです .
酸化剤の存在下での使用
キレート剤を過酸化物などの酸化剤の存在下で使用する場合、this compoundの使用を検討する必要があります .
安定または可溶性金属キレートの形成
作用機序
Pentasodium DTPA, also known as Pentasodium diethylenetriaminepentaacetate or PENTASODIUM PENTETATE, is a synthetic polyamino carboxylic acid . Here is an overview of its mechanism of action:
Target of Action
Pentasodium DTPA’s primary targets are metal ions , specifically transuranic radionuclides such as plutonium, americium, and curium . It has eight coordinate bond-forming sites that can sequester these metal ions and form highly stable DTPA-metal ion complexes .
Mode of Action
The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides . This exchange forms higher affinity complexes, which then promote the elimination of these radionuclides by glomerular filtration into the urine .
Biochemical Pathways
The biochemical pathways affected by Pentasodium DTPA primarily involve the chelation and elimination of metal ions . By forming stable complexes with these ions, DTPA prevents them from participating in harmful biochemical reactions within the body .
Pharmacokinetics
Pentasodium DTPA is eliminated from the body through the kidneys . Its pharmacokinetic properties allow it to increase the rates of elimination of internally deposited radionuclides . This is particularly useful in medical imaging and the treatment of internal contamination .
Result of Action
The result of Pentasodium DTPA’s action is the increased elimination of harmful radionuclides from the body . This reduces the committed effective dose of ionizing radiation delivered to tissues, thereby mitigating the acute and long-term health consequences of internal contamination .
Action Environment
The action of Pentasodium DTPA can be influenced by environmental factors. For instance, it is used in the presence of oxidizers such as peroxide when metal chelates of greater stability or solubility are sought . Additionally, it is typically administered as the calcium or zinc salt (Ca or Zn-DTPA), as these ions are readily displaced by more highly charged cations .
Safety and Hazards
将来の方向性
The future directions of Pentasodium diethylenetriaminepentaacetate could involve its use in various industries such as textile, paper pulp, and others . It could also be used in the development of new methods for the detection of lead ions .
Relevant Papers
The relevant papers retrieved discuss the use of Pentasodium diethylenetriaminepentaacetate in the flotation separation of scheelite from fluorite . These studies provide valuable insights into the properties and applications of this compound.
生化学分析
Biochemical Properties
Pentasodium DTPA has a high affinity for metal cations . As a chelating agent, it wraps around a metal ion by forming up to eight bonds . Its complexes can also have an extra water molecule that coordinates the metal ion .
Cellular Effects
Pentasodium DTPA is used in medical imaging and for the decorporation of internally deposited radionuclides . It is FDA approved for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase the rates of elimination .
Molecular Mechanism
The calcium and zinc trisodium salts of Pentasodium DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes and then promote their elimination by glomerular filtration into the urine .
Temporal Effects in Laboratory Settings
In a 4-week dermal toxicity study, daily topical application of 0.05% Pentasodium DTPA to shaved and abraded rabbit skin produced moderate erythema after the first week and throughout the study, but no systemic toxicity .
Dosage Effects in Animal Models
The no observed adverse effect level (NOAEL) for rats given 40% Pentasodium DTPA by oral gavage was reported to be 83 mg/kg day−1 . The no observed effect level (NOEL) for maternal toxicity in pregnant rats was 400 mg/kg body weight and for fetal toxicity was 100 mg/kg body weight .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pentasodium diethylenetriaminepentaacetate involves the reaction of diethylenetriaminepentaacetic acid with sodium hydroxide to form the pentasodium salt of the acid.", "Starting Materials": [ "Diethylenetriaminepentaacetic acid", "Sodium hydroxide" ], "Reaction": [ "Add diethylenetriaminepentaacetic acid to a reaction vessel", "Slowly add sodium hydroxide to the reaction vessel while stirring", "Continue stirring until the pH of the mixture reaches 12", "Filter the mixture to remove any solids", "Add an excess of ethanol to the filtered solution to precipitate the pentasodium salt", "Collect the precipitate by filtration and wash with ethanol", "Dry the pentasodium diethylenetriaminepentaacetate under vacuum" ] } | |
CAS番号 |
140-01-2 |
分子式 |
C14H23N3NaO10 |
分子量 |
416.34 g/mol |
IUPAC名 |
pentasodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27); |
InChIキー |
HVLGAHRQYRRROV-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Na] |
その他のCAS番号 |
140-01-2 |
物理的記述 |
DryPowder; Liquid |
ピクトグラム |
Irritant; Health Hazard |
関連するCAS |
13078-36-9 7578-43-0 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of Pentasodium Pentetate in cosmetic formulations?
A1: Pentasodium Pentetate acts as a chelating agent in cosmetics. [] It achieves this by removing calcium and magnesium ions, which can negatively affect product performance. For instance, these ions can hinder foaming and cleansing, and also cause cloudiness in otherwise clear cosmetic solutions. []
Q2: Are there safety concerns regarding the use of Pentasodium Pentetate in cosmetics?
A2: Several studies suggest that Pentasodium Pentetate is safe for cosmetic use at current concentrations. Acute oral and dermal toxicity studies in rats revealed high LD50 values, indicating low toxicity. [] Additionally, clinical tests showed it to be non-irritating to moderately irritating and a non-sensitizer. [] Importantly, its poor skin penetration further minimizes potential systemic exposure. []
Q3: Has the safety of Pentasodium Pentetate been compared to other chelating agents used in cosmetics?
A3: Yes, the safety profile of Pentasodium Pentetate appears comparable to other approved chelating agents. Similar to EDTA and its salts, Pentasodium Pentetate has been deemed safe for cosmetic use. [] Other chelating agents, including Meta-, Tri-, and Hexam-etaphosphate salts, and Metasilicate salts (when formulated to avoid irritation), have also been found safe for such applications. []
Q4: Is there a specific application where Pentasodium Pentetate proves particularly effective?
A4: Pentasodium Pentetate finds significant use in hair dyes and colors, with concentrations ranging from 0.1% to 1.0%. [] This suggests its effectiveness in chelating metal ions that may interfere with the dyeing process or color stability in these products.
Q5: Beyond cosmetics, are there other known applications for Pentasodium Pentetate?
A5: Yes, research highlights its utility in separating americium and curium from lanthanide elements. [] In the "Talspeak" process, Pentasodium diethylenetriaminepentaacetate (Na5DTPA) selectively complexes with trivalent actinides. This allows for the efficient extraction of lanthanides using an organophosphate, effectively separating these elements. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

